Alantolactone
Overview
Description
Alantolactone is a sesquiterpene lactone, primarily found in the roots of plants belonging to the Asteraceae family, such as Inula helenium and Inula racemosa . This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-bacterial, anti-fungal, hepatoprotective, antineoplastic, antihypertensive, anthelmintic, and antioxidant activities .
Mechanism of Action
Alantolactone, also known as helenine, is a natural compound extracted from the traditional Chinese medicinal plant Inula helenium L. It has been studied for its potential therapeutic effects in the treatment of various diseases .
Target of Action
This compound’s primary targets include several cancer-associated signaling pathways and abnormal regulatory factors in cancer cells . It has been shown to bind directly to Aldo-keto reductase family 1 member C1 (AKR1C1), a protein that plays an important role in cancer cell proliferation and metastasis .
Mode of Action
This compound interacts with its targets by inhibiting their activity. For instance, it acts as a specific inhibitor of AKR1C1, selectively inhibiting the activity of this enzyme . This interaction results in changes in the cell, such as a reduction in cell proliferation and an increase in apoptosis .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to suppress cell proliferation and promote apoptosis by inhibiting STAT3 feedback activation induced by Mitogen-activated protein kinase inhibitors (MAPKi) and downregulating the expression of downstream Oct4 and Sox2 . It also modulates ROS-mediated mitochondria-dependent pathways, leading to cell apoptosis .
Pharmacokinetics
These include combining this compound with other herbs and using this compound-entrapped nanostructured carriers .
Result of Action
The molecular and cellular effects of this compound’s action include cytotoxic effects on various cancers, including liver cancer, colorectal cancer, and breast cancer . It suppresses cell proliferation and promotes apoptosis . It also inhibits the activation of STAT3 in a variety of tumor cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been shown that this compound can exert dose-dependently cytotoxic effects on RKO human colon cancer cells . .
Biochemical Analysis
Biochemical Properties
Alantolactone has been found to interact with several cancer-associated signaling pathways and abnormal regulatory factors in cancer cells . It has been revealed that this compound can exhibit anti-inflammatory and anti-tumor activities through modulating the abnormal signaling pathways in cancer cells .
Cellular Effects
This compound has shown cytotoxic effects on various cancers, including liver cancer, colorectal cancer, and breast cancer . It disrupts the Cripto-1/ActRII complexes, resulting in an induction of activin/SMAD3 signaling . This compound inhibits proliferation in cancer cells with no effect on normal cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to attenuate LPS-induced pro-inflammatory mediators in RAW264.7 macrophage cells .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been found to inhibit LPS-induced NO, IL-6, and TNF-α release in RAW264.7 macrophage cells with 76.0%, 81.5%, and 71.2% at 10µM concentration, respectively .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been found to have therapeutic potential in cancer treatment .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to have anti-inflammatory properties on various cell types by activating intracellular processes such as inhibiting chemokine production and STAT1 phosphorylation .
Transport and Distribution
It has been found to have therapeutic potential in cancer treatment .
Subcellular Localization
It has been found to have therapeutic potential in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alantolactone involves several steps. One common method includes the reaction of a precursor compound with methanolic solutions of respective thiols in the presence of triethylamine, maintaining the temperature between 0–5°C . This method ensures the formation of this compound derivatives with potential therapeutic properties.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from the roots of Inula helenium and Inula racemosa. The extraction process includes drying the roots, followed by solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Alantolactone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in the Heck reaction with haloarenes to form arylated derivatives .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as thiols or amines.
Major Products: The major products formed from these reactions include various this compound derivatives, such as thiol analogs and arylated compounds, which exhibit enhanced pharmacological activities .
Scientific Research Applications
Comparison with Similar Compounds
- Isoalantolactone
- Allothis compound
- Parthenolide
- Costunolide
Properties
IUPAC Name |
5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h7,9,11,13H,2,4-6,8H2,1,3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOYOCNNSUAQNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1=CC3C(C2)OC(=O)C3=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871754 | |
Record name | 5,8a-Dimethyl-3-methylidene-3a,5,6,7,8,8a,9,9a-octahydronaphtho[2,3-b]furan-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alantolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035906 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
275.00 °C. @ 760.00 mm Hg | |
Details | The Good Scents Company Information System | |
Record name | Alantolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035906 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1407-14-3, 80367-94-8, 546-43-0 | |
Record name | Helenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001407143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BOHLMANN K2631 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302289 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Helenine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alantolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035906 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
78 - 80 °C | |
Record name | Alantolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035906 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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